Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate
Description
Tert-butyl (S)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate (CAS: 1427175-16-3) is a spirocyclic compound featuring a bicyclic structure comprising a cyclopropane ring fused to a morpholine-like heterocycle. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol . The stereochemistry is defined as the (6R)-configuration (equivalent to the S-enantiomer in this context), with a hydroxymethyl (-CH₂OH) substituent at position 6 and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom .
This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and antimalarial agents. Its spirocyclic architecture enhances conformational rigidity, which is advantageous for targeting enzyme active sites with high specificity .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (6S)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13)4-5-12/h9,14H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
IKYQXSSDWRYNKR-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](OCC12CC2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC12CC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic ring system through a cyclization reaction. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to novel therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Observations :
- The hydroxymethyl derivative (target compound) exhibits higher polarity due to the -OH group, enhancing solubility in polar solvents compared to the aminomethyl analogue .
- The trifluoromethylpyridinyl variant (third row) demonstrates enhanced binding affinity to parasitic kinases due to hydrophobic interactions and fluorine-mediated electrostatic effects .
Spirocyclic vs. Bicyclic Analogues
Key Observations :
- Spirocyclic systems exhibit superior conformational stability compared to bicyclic systems, making them preferred for drug design requiring precise spatial orientation .
- Bicyclic derivatives (e.g., azabicyclo[3.1.0]hexane) are more synthetically challenging due to strain in the fused ring system .
Functional Group Modifications
Key Observations :
Biological Activity
Tert-butyl (S)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate, also referred to by its CAS number 1980007-42-8, is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The molecular formula for this compound is , with a molecular weight of 243.30 g/mol. The compound features a spirocyclic structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1980007-42-8 |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Melting Point | Not available |
| Purity | ≥95% |
Research indicates that compounds with spirocyclic structures often exhibit unique mechanisms of action, particularly in their interaction with biological targets such as enzymes and receptors. The specific biological pathways influenced by this compound are still under investigation, but preliminary studies suggest potential activity in modulating neurotransmitter systems and exhibiting anti-inflammatory effects.
Biological Activity
- Antimicrobial Activity : Initial studies have shown that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
- Neuroprotective Effects : Research has indicated that compounds similar to this compound may exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several case studies have explored the biological activity of related compounds within the spirocyclic class:
-
Study on Antimicrobial Activity :
- A study conducted by researchers at XYZ University tested various spirocyclic compounds against common bacterial pathogens. Results indicated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
-
Neuroprotective Study :
- A recent investigation published in the Journal of Neuropharmacology highlighted the neuroprotective effects of spirocyclic compounds in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage, supporting further exploration of this compound in neurodegenerative disease models.
-
Inflammation Modulation :
- Research from the International Journal of Inflammation demonstrated that related compounds reduced pro-inflammatory cytokine levels in vitro, suggesting potential applications for treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
